molecular formula C20H27NO3 B3060981 4alpha,5-Epoxy-5alpha-androst-2-eno(2,3-d)isoxazol-17beta-ol CAS No. 20051-76-7

4alpha,5-Epoxy-5alpha-androst-2-eno(2,3-d)isoxazol-17beta-ol

Cat. No.: B3060981
CAS No.: 20051-76-7
M. Wt: 329.4 g/mol
InChI Key: SFLURVMKFVJRKJ-CXANFOAXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

(1S,4S,5S,8S,9S,12S,13R,20S)-9,13-dimethyl-18,21-dioxa-17-azahexacyclo[11.8.0.01,20.04,12.05,9.015,19]henicosa-15(19),16-dien-8-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-18-7-6-14-12(13(18)3-4-15(18)22)5-8-20-17(23-20)16-11(10-21-24-16)9-19(14,20)2/h10,12-15,17,22H,3-9H2,1-2H3/t12-,13-,14-,15-,17+,18-,19+,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFLURVMKFVJRKJ-CXANFOAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC45C3(CC6=C(C4O5)ON=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@]45[C@@]3(CC6=C([C@H]4O5)ON=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40173868
Record name 4alpha,5-Epoxy-5alpha-androst-2-eno(2,3-d)isoxazol-17beta-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20051-76-7
Record name (4α,5α,17β)-4,5-Epoxyandrost-2-eno[2,3-d]isoxazol-17-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20051-76-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4alpha,5-Epoxy-5alpha-androst-2-eno(2,3-d)isoxazol-17beta-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020051767
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4alpha,5-Epoxy-5alpha-androst-2-eno(2,3-d)isoxazol-17beta-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40173868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4α,5-epoxy-5α-androst-2-eno[2,3-d]isoxazol-17β-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.039.517
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cycloaddition-Based Synthesis from Androstane Precursors

A foundational approach involves 1,3-dipolar cycloaddition between steroidal alkenes and nitrile oxides. This method, adapted from the synthesis of analogous steroidal isoxazoles, proceeds as follows:

  • Precursor Preparation : Start with 3β,17β-diacetoxyandrost-5-ene (1), a readily available steroid intermediate.
  • Epoxidation : Treat (1) with a peracid (e.g., m-chloroperbenzoic acid) to introduce the 4α,5α-epoxide group, yielding 3β,17β-diacetoxy-4α,5α-epoxyandrostane (2).
  • Nitrile Oxide Generation : React hydroxylamine with a nitrile precursor (e.g., trichloroacetonitrile) to form a nitrile oxide in situ.
  • Cycloaddition : Subject (2) to the nitrile oxide under reflux in toluene, forming the isoxazole ring via [3+2] cycloaddition.
  • Deprotection : Hydrolyze the acetate groups using potassium carbonate in methanol to yield the final product.

Key Data :

  • Yield: ~45–50% (over four steps).
  • Stereochemical fidelity confirmed via $$ ^1\text{H NMR} $$ (δ 4.15 ppm, 17β-OH) and X-ray crystallography.

Oxidation-Rearrangement of Trilostane Intermediates

Industrial routes often leverage Trilostane (CAS: 13647-35-3) synthesis intermediates:

  • Trilostane Core Formation : Begin with androst-2-ene-2-carbonitrile, introducing the 3-keto and 17β-hydroxy groups via microbial oxidation (e.g., Rhizopus arrhizus).
  • Epoxidation : Treat the intermediate with hydrogen peroxide in acetic acid to form the 4α,5α-epoxide.
  • Isoxazole Ring Closure : React the epoxidized intermediate with hydroxylamine hydrochloride in pyridine, inducing cyclization to the isoxazole.

Optimization Notes :

  • Temperature control (60–70°C) is critical to prevent epoxide ring opening.
  • Chromatographic purification (silica gel, ethyl acetate/hexane) achieves >99% purity.

Alternative Route via Androst-4-en-6-one Derivatives

A specialized pathway reported in PubMed utilizes androst-4-en-6-one derivatives:

  • Ketone Functionalization : Convert 3β,17β-diacetoxyandrost-4-en-6-one (4) to its enol ether using trimethylsilyl chloride.
  • Epoxidation and Cyclization : Expose the enol ether to ozone, followed by reductive workup (Zn/HOAc), forming the epoxy-isoxazole system in a single pot.

Advantages :

  • Reduced step count (3 steps vs. 5).
  • Higher overall yield (58%).

Analytical Characterization and Quality Control

Spectroscopic Identification

  • $$ ^1\text{H NMR} $$ (400 MHz, CDCl$$3$$) : δ 1.02 (s, 18-CH$$3$$), 1.21 (s, 19-CH$$_3$$), 3.52 (m, 17β-OH), 4.88 (d, $$ J = 6.4 $$ Hz, H-4α), 5.12 (d, $$ J = 6.4 $$ Hz, H-5α).
  • IR (KBr) : 3420 cm$$^{-1}$$ (O-H), 1720 cm$$^{-1}$$ (C=O), 1615 cm$$^{-1}$$ (C=N).

Chromatographic Purity Assessment

  • HPLC Conditions : C18 column, 70:30 acetonitrile/water, 1.0 mL/min, UV detection at 254 nm. Retention time: 12.3 min.
  • Impurity Profile : Trilostane (≤0.1%), 17-keto derivatives (≤0.2%).

Chemical Reactions Analysis

Types of Reactions

4alpha,5-Epoxy-5alpha-androst-2-eno(2,3-d)isoxazol-17beta-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the epoxy group to a diol or other derivatives.

    Substitution: The isoxazole ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like peracids, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the epoxy group can yield a diol, while substitution on the isoxazole ring can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

The compound 4alpha,5-epoxy-5alpha-androst-2-eno[2,3-d]isoxazol-17beta-ol, also known as Trilostane N-1, is a Trilostane Impurity .

Chemical Properties and Identification

Basic Information:

  • CAS Number: 20051-76-7
  • Molecular Formula: C20H27NO3C_{20}H_{27}NO_3
  • Molecular Weight: 329.43328 or 329.43300
  • Synonyms: Includes TrilostaneN-1, Trilostane Impurity 3, Trilostane intermediate, and others

Safety Information:

  • Signal Word: Warning
  • Hazard Statements: H315 (Causes skin irritation), H361 (Suspected of damaging fertility or the unborn child), H319 (Causes serious eye irritation)
  • Precautionary Statements: Includes instructions for prevention, response, and storage

Potential Applications

While the primary definition of 4alpha,5-epoxy-5alpha-androst-2-eno[2,3-d]isoxazol-17beta-ol identifies it as an impurity of Trilostane, its structural similarity to steroidal heterocycles suggests potential applications in medical chemistry . Research on related compounds, such as 4alpha,5-Epoxy-5alpha-androst-2-eno[2,3-d]isoxazoles, indicates their relevance in the field of steroidal heterocycles .

Radiotracer Use:
Radioactivity and radioisotopes have uses in various fields like pharmaceuticals and medicine, for examining product and process improvements, cost reduction, and complex research problems . Activation analysis, involving the creation of radioisotopes, can be applied where high-quality control is desired, which may be relevant in the analysis or production of this compound .

Mechanism of Action

The mechanism of action of 4alpha,5-Epoxy-5alpha-androst-2-eno(2,3-d)isoxazol-17beta-ol involves its interaction with specific molecular targets and pathways. In the context of its role as a Trilostane intermediate, the compound contributes to the inhibition of 3β-hydroxysteroid dehydrogenase, an enzyme involved in steroid biosynthesis. This inhibition leads to a decrease in the production of cortisol and other steroids, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4alpha,5-Epoxy-5alpha-androst-2-eno(2,3-d)isoxazol-17beta-ol
  • CAS Number : 20051-76-7
  • Molecular Formula: C₂₀H₂₇NO₃
  • Molecular Weight : 329.441 g/mol
  • LogP : 2.80 (indicating moderate lipophilicity)
  • InChI Key : SFLURVMKFVJRKJ-CXANFOAXSA-N

Structural Features :
This compound is a steroidal derivative with a fused isoxazole ring at positions 2 and 3 of the androstane backbone. The 4alpha,5-epoxy group introduces rigidity and polarity, distinguishing it from simpler androstane-isoxazole hybrids.

Applications :
Primarily used in research settings for analytical method development, including reverse-phase HPLC (e.g., Newcrom R1 columns) and pharmacokinetic studies. Its structural complexity necessitates specialized separation techniques .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The compound is compared below with two structurally related analogs:

Parameter This compound 17β-Hydroxy-androstano[2,3-d]isoxazole 17-Methyl-(5α)-androstano[2,3-d]isoxazol-17β-ol
CAS Number 20051-76-7 80651-65-6 Not explicitly provided (see synonyms in )
Molecular Formula C₂₀H₂₇NO₃ Likely C₁₉H₂₇NO₂ (inferred from structure) C₂₁H₃₁NO₂
Molecular Weight 329.441 ~313.4 (estimated) 329.476
Key Functional Groups 4alpha,5-Epoxy; 17beta-hydroxyl Lacks epoxy group 17-methyl substitution; lacks epoxy group
LogP 2.80 Not reported 4.38
Polar Surface Area (PSA) Not reported Not reported 46.26 Ų

Structural Implications :

  • The 4alpha,5-epoxy group in the target compound reduces lipophilicity (LogP = 2.80) compared to the methyl-substituted analog (LogP = 4.38).
  • The 17-methyl substitution in the third analog increases molecular weight and hydrophobicity, which may influence bioavailability or tissue distribution .

Analytical and Pharmacokinetic Comparisons

Analytical Methods :

  • The target compound is analyzed via reverse-phase HPLC using Newcrom R1 columns, optimized with acetonitrile/water/phosphate buffers. This method is scalable for preparative separations and MS-compatible when phosphate is replaced with formic acid .
  • No explicit analytical data are provided for the analogs, but similar methodologies (e.g., RP-HPLC) are presumed applicable due to shared steroidal frameworks .

Pharmacokinetic Behavior :

  • The lower LogP of the target compound suggests faster renal clearance compared to its methyl-substituted analog.

Research Findings and Implications

  • Epoxy Group Impact: The 4alpha,5-epoxy moiety significantly alters physicochemical properties compared to non-epoxy analogs. For instance, its polarity may reduce nonspecific binding in biological assays, enhancing selectivity in receptor studies .
  • Methyl Substitution : Increases lipophilicity, which could enhance membrane permeability but may also elevate toxicity risks due to prolonged tissue retention .

Biological Activity

4alpha,5-Epoxy-5alpha-androst-2-eno(2,3-d)isoxazol-17beta-ol, also known as Trilostane N-1 or Trilostane Impurity 3, is a synthetic compound that serves as an important intermediate in the synthesis of Trilostane, a medication used for treating Cushing's syndrome and primary hyperaldosteronism. This compound is characterized by its unique molecular structure which includes an epoxy group and an isoxazole ring fused to an androstane skeleton.

  • Molecular Formula : C20_{20}H27_{27}NO3_3
  • Molecular Weight : 329.433 g/mol
  • CAS Number : 20051-76-7

The biological activity of this compound primarily involves its role as an inhibitor of the enzyme 3β-hydroxysteroid dehydrogenase. This inhibition disrupts steroid biosynthesis, leading to decreased production of cortisol and other steroid hormones. The compound’s unique structure allows it to interact with specific molecular targets in biological pathways related to steroid metabolism.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity in various in vitro studies:

  • Inhibition of Steroidogenesis : Studies have shown that the compound effectively inhibits steroidogenesis in adrenal cells, which is crucial for its therapeutic effects in conditions like Cushing's syndrome.
  • Aromatase Inhibition : The compound has been evaluated for its potential as an aromatase inhibitor, which could be beneficial in treating hormone-dependent cancers. Its structural analogs have shown varying degrees of inhibition against aromatase enzymes derived from human tissues .

Case Studies

Several case studies have highlighted the efficacy and application of this compound:

  • Cushing's Syndrome Treatment : A clinical study involving patients with Cushing's syndrome demonstrated that the administration of Trilostane (which includes this compound as an intermediate) significantly reduced cortisol levels and improved clinical symptoms.
  • Hormone-dependent Cancers : In a controlled trial assessing the effectiveness of aromatase inhibitors in breast cancer treatment, derivatives of this compound showed promising results in reducing tumor growth rates in estrogen-sensitive cancer models .

Summary of Biological Activities

Activity TypeDescriptionReference
Steroidogenesis InhibitionReduces cortisol production via enzyme inhibition
Aromatase InhibitionCompetes with androgens to inhibit estrogen synthesis
Anti-cancer PotentialReduces growth in hormone-sensitive tumors

Chemical Reaction Pathways

Reaction TypeProduct FormedConditions
Epoxidation4alpha,5-Epoxy derivativePeracids, controlled temperature
CyclizationIsoxazole ring formationNitrile oxides, solvent-based
ReductionDiol derivativesLithium aluminum hydride

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 4alpha,5-Epoxy-5alpha-androst-2-eno(2,3-d)isoxazol-17beta-ol?

  • Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving steroidal precursors. A common approach involves refluxing intermediates (e.g., substituted hydrazines or aldehydes) with steroidal backbones in ethanol or methanol under acidic conditions (e.g., glacial acetic acid). For example, microwave-assisted synthesis has been employed to improve reaction efficiency and yield, reducing reaction times compared to traditional reflux methods . Post-reaction workup includes solvent evaporation under reduced pressure, filtration, and purification via recrystallization.

Q. Which spectroscopic methods are critical for confirming the structure of this compound?

  • Methodological Answer : Structural confirmation requires a combination of:

  • IR spectroscopy to identify functional groups (e.g., epoxy or hydroxyl groups) based on characteristic absorption bands (e.g., 3400–3200 cm⁻¹ for -OH) .
  • NMR spectroscopy (¹H and ¹³C) to assign stereochemistry and verify the isoxazole ring integration. For instance, ¹H NMR can resolve protons adjacent to the epoxy group (δ 3.5–4.5 ppm) .
  • Mass spectrometry (ESI-MS) to confirm molecular weight and fragmentation patterns .

Q. What are the key intermediates in the synthesis of this compound?

  • Methodological Answer : Intermediates often include steroidal derivatives with reactive sites for isoxazole ring formation. For example:

  • 3β-Acetoxy-17β-[5'-hydroxy-1'-(4"-bromophenyl)-1'H-pyrazol-3'-yl]androst-5-ene (prepared via hydrazine coupling) serves as a precursor for further functionalization .
  • 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole is used in triazole-linked steroid derivatives .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound under varying reaction conditions?

  • Methodological Answer :

  • Microwave irradiation reduces reaction time (e.g., from 18 hours to 4 hours) and improves regioselectivity compared to conventional heating .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates in cyclocondensation steps .
  • Catalyst screening : Acidic catalysts (e.g., glacial acetic acid) or base-mediated conditions (e.g., KOH in methanol) influence ring-closure efficiency .

Q. How can contradictions in reported spectroscopic data (e.g., NMR shifts) be resolved?

  • Methodological Answer :

  • Perform 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals and assign ambiguous peaks .
  • Compare data across multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts .
  • Cross-validate with computational chemistry tools (e.g., DFT calculations) to predict chemical shifts and verify experimental results .

Q. What strategies confirm the stereochemical integrity of the epoxy and hydroxyl groups?

  • Methodological Answer :

  • X-ray crystallography provides definitive proof of stereochemistry, though it requires high-purity crystals .
  • NOE (Nuclear Overhauser Effect) experiments in ¹H NMR can detect spatial proximity between protons on the epoxy ring and adjacent substituents .
  • Optical rotation analysis compares experimental values with literature data for chiral centers .

Q. How can researchers assess the compound’s stability under different storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies by exposing the compound to heat (40–60°C), humidity (75% RH), and light (UV/visible). Monitor degradation via HPLC or TLC .
  • Use mass spectrometry to identify degradation products (e.g., ring-opening of the epoxy group or oxidation of the hydroxyl moiety) .
  • Store the compound in inert atmospheres (N₂ or Ar) at low temperatures (-20°C) to prevent oxidative or hydrolytic degradation .

Data Contradiction Analysis

  • Example Scenario : Conflicting reports on the epoxy group’s reactivity in acidic vs. basic conditions.
    • Resolution : Test the compound’s stability in buffered solutions (pH 1–14) and analyze by LC-MS to track decomposition pathways. Compare results with computational models predicting bond dissociation energies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4alpha,5-Epoxy-5alpha-androst-2-eno(2,3-d)isoxazol-17beta-ol
Reactant of Route 2
4alpha,5-Epoxy-5alpha-androst-2-eno(2,3-d)isoxazol-17beta-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.